molecular formula C13H15NO B1406092 5-(tert-Butyl)-1H-indole-3-carbaldehyde CAS No. 1369055-82-2

5-(tert-Butyl)-1H-indole-3-carbaldehyde

Cat. No. B1406092
CAS RN: 1369055-82-2
M. Wt: 201.26 g/mol
InChI Key: HTONYGNSUGDWPU-UHFFFAOYSA-N
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Description

The compound “5-(tert-Butyl)-1H-indole-3-carbaldehyde” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The tert-butyl group is a common substituent in organic chemistry due to its bulky nature, which can influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(tert-Butyl)-1H-indole-3-carbaldehyde” would depend on its molecular structure. Tert-butyl groups are known to influence properties like boiling point, melting point, solubility, and more .

Scientific Research Applications

Applications in Crystallography and Photophysical Properties

  • Crystal Structure Analysis : The compound 1-(4-tert-Butyl­benz­yl)-1H-indole-3-carbaldehyde, a derivative closely related to 5-(tert-Butyl)-1H-indole-3-carbaldehyde, was synthesized and its crystal structure was analyzed. It was noted that the indole ring system is nearly planar and forms a significant dihedral angle with the plane of the 4-tert-butyl­phenyl ring, highlighting its stable and well-defined molecular structure (Sonar, Parkin, & Crooks, 2006).

  • Photophysical Studies for Optoelectronic Applications : Derivatives of tert-Butyl-1,3-dimethylpyrene carbaldehyde, structurally related to 5-(tert-Butyl)-1H-indole-3-carbaldehyde, were investigated for their photophysical properties. The study found that these compounds exhibit promising characteristics for optoelectronic applications like organic light-emitting devices (OLEDs), indicating the potential use of similar structures in advanced technological applications (Hu et al., 2013).

Applications in Organic Synthesis and Medicinal Chemistry

  • Synthesis of Anti-Cancer Agents : A synthesis method for indole-3-substituted-2-benzimidazoles using 1H-indole-3-carbaldehyde (a core structure shared by 5-(tert-Butyl)-1H-indole-3-carbaldehyde) was developed. These novel compounds demonstrated efficacy as anti-cancer agents against various cancer cell lines, suggesting the importance of this structural framework in medicinal chemistry (Anwar et al., 2023).

  • Synthesis of Highly Fluorescent Amino Acid Derivatives : A new, highly fluorescent amino acid derivative was synthesized from 1H-indole-3-carbaldehyde. This compound exhibited a high fluorescence quantum yield, indicating its potential application in biochemical assays and molecular imaging (Guzow et al., 2001).

  • Green Synthesis and Anti-Inflammatory Applications : Indole-3-carbaldehyde, a structural analog of 5-(tert-Butyl)-1H-indole-3-carbaldehyde, was used in the synthesis of Knoevenagel condensed products via a green nanocatalyzed route. These compounds not only yielded efficiently but also exhibited significant activity as lipoxygenase inhibitors, anti-tumor, antimicrobial, and anti-inflammatory agents (Madan, 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(tert-Butyl)-1H-indole-3-carbaldehyde”. For example, if used as a catalyst, it might influence the reaction rate or selectivity .

Safety and Hazards

Tert-butyl compounds can be flammable and may pose health hazards if ingested, inhaled, or come into contact with skin .

Future Directions

The future directions for “5-(tert-Butyl)-1H-indole-3-carbaldehyde” would depend on its potential applications. It could be used in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

5-tert-butyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2,3)10-4-5-12-11(6-10)9(8-15)7-14-12/h4-8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTONYGNSUGDWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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